4-Chloro-7-methoxy-6-nitroquinazoline

Catalog No.
S1942293
CAS No.
55496-69-0
M.F
C9H6ClN3O3
M. Wt
239.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-methoxy-6-nitroquinazoline

CAS Number

55496-69-0

Product Name

4-Chloro-7-methoxy-6-nitroquinazoline

IUPAC Name

4-chloro-7-methoxy-6-nitroquinazoline

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

InChI

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3

InChI Key

MJFJWOAETHEGGW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]
  • Chemical Properties and Availability: Some resources describe 4-Chloro-7-methoxy-6-nitroquinazoline as a chemical compound identified by CAS number 55496-69-0. Suppliers offer the compound commercially, but no details are available on its use in scientific research [, , ].
  • Similarity to other Quinazolines: Quinazoline is a core structure found in many biologically active molecules. Some researchers have investigated other nitro-substituted quinazolines for potential medicinal applications, such as anti-cancer or anti-microbial properties [, ]. However, there is no published research directly linking 4-Chloro-7-methoxy-6-nitroquinazoline to these areas.

4-Chloro-7-methoxy-6-nitroquinazoline features a quinazoline ring structure, which is characterized by a fused benzene and pyrimidine ring. The presence of chlorine, methoxy, and nitro groups on the quinazoline scaffold contributes to its chemical reactivity and biological activity. The compound has a molecular weight of approximately 239.62 g/mol and exhibits a density of about 1.5 g/cm³ .

Typical of quinazoline derivatives. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, allowing for further functionalization. Additionally, it can be synthesized through chlorination and nitration processes, which are common methods for modifying quinazoline structures .

4-Chloro-7-methoxy-6-nitroquinazoline exhibits notable biological activity, particularly as an inhibitor of growth factor receptors such as the epidermal growth factor receptor. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a candidate for antitumor applications. The compound's mechanism of action involves interference with pathways like PI3K/Akt and MAPK, which are crucial for cellular functions .

The synthesis of 4-chloro-7-methoxy-6-nitroquinazoline can be achieved through several steps:

  • Starting Material: The synthesis often begins with 7-fluoro-6-nitroquinazolin-4-ol.
  • Chlorination: The introduction of the chlorine atom is typically performed using chlorinating agents.
  • Nucleophilic Substitution: Following chlorination, nucleophilic substitution reactions can introduce the methoxy group into the structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

This compound has potential applications in:

  • Medicinal Chemistry: As an intermediate for synthesizing antitumor drugs.
  • Pharmaceutical Research: Investigated for its effects on cancer cell lines due to its ability to inhibit growth factor receptors.
  • Chemical Biology: Used in studies exploring signaling pathways related to cell growth and differentiation .

Research indicates that 4-chloro-7-methoxy-6-nitroquinazoline interacts with various biological targets, particularly those involved in cancer progression. Studies have shown that it can effectively inhibit cell proliferation in specific cancer cell lines by disrupting signaling pathways associated with growth factor receptors .

Several compounds share structural similarities with 4-chloro-7-methoxy-6-nitroquinazoline, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Chloro-6-methoxy-7-nitroquinazolineC9H6ClN3O3Similar structure; different substitution pattern
7-Fluoro-6-nitroquinazolin-4-olC9H6F N3O3Precursor in synthesis; contains fluorine
4,7-Dichloro-6-nitroquinazolineC8H5Cl2N3O2Two chlorine atoms; higher reactivity
2-(2-Chloro-5-nitrophenyl)pyridineC10H7ClN2O2Different ring structure; similar nitro group

These compounds highlight the versatility of quinazoline derivatives in medicinal chemistry while showcasing how slight modifications can lead to significant differences in biological activity and chemical reactivity .

XLogP3

2.3

Wikipedia

4-chloro-7-methoxy-6-nitroquinazoline

Dates

Modify: 2023-08-16

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